molecular formula C22H27N3O2 B6102490 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

Cat. No. B6102490
M. Wt: 365.5 g/mol
InChI Key: SUGWSRFHTMALCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CERC-501 is a novel, orally active, selective antagonist of the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, stress, anxiety, and mood. CERC-501 has been shown to have potential therapeutic benefits in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.

Mechanism of Action

CERC-501 acts as a selective antagonist of the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which is involved in the regulation of stress, anxiety, and mood. By blocking the this compound, CERC-501 may reduce stress-induced behavior and improve mood.
Biochemical and physiological effects:
CERC-501 has been shown to have several biochemical and physiological effects, including reducing stress-induced behavior, improving mood, and reducing drug-seeking behavior. In animal models, CERC-501 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), and increase the release of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of CERC-501 is its selectivity for the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. However, one limitation of CERC-501 is its low solubility, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of CERC-501 may vary depending on the route of administration and the species being studied.

Future Directions

Future research on CERC-501 could focus on its potential therapeutic benefits in other neuropsychiatric disorders, such as substance abuse and post-traumatic stress disorder (PTSD). Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of CERC-501 in different species and under different conditions. Finally, the development of more potent and selective 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide antagonists could lead to the development of more effective treatments for neuropsychiatric disorders.

Synthesis Methods

The synthesis of CERC-501 involves several steps, including the preparation of the key intermediate, 2-quinolinylmethylamine, and the coupling of this intermediate with the piperidinecarboxylic acid derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CERC-501 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various neuropsychiatric disorders. In animal models, CERC-501 has been shown to reduce stress-induced behavior, improve mood, and reduce drug-seeking behavior. In clinical trials, CERC-501 has been shown to be safe and well-tolerated, with potential efficacy in the treatment of depression and anxiety.

properties

IUPAC Name

1-cyclopentyl-N-methyl-6-oxo-N-(quinolin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-24(15-18-12-10-16-6-2-5-9-20(16)23-18)22(27)17-11-13-21(26)25(14-17)19-7-3-4-8-19/h2,5-6,9-10,12,17,19H,3-4,7-8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWSRFHTMALCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.